molecular formula C19H12ClN5 B15012727 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15012727
M. Wt: 345.8 g/mol
InChI Key: DIHLHELCZHGLLA-GXDHUFHOSA-N
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Description

5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported MnO2 in water . The reaction conditions are usually mild, with the process being conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly. The reaction yields are generally high, ranging from 86% to 96% .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, 5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique structural features and the presence of both cyano and amino groups. These functional groups contribute to its diverse reactivity and potential biological activities.

Properties

Molecular Formula

C19H12ClN5

Molecular Weight

345.8 g/mol

IUPAC Name

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H12ClN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+

InChI Key

DIHLHELCZHGLLA-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3Cl)C#N)C#N)N

Origin of Product

United States

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